molecular formula C28H24N2O2 B14509060 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate CAS No. 62707-32-8

3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate

Cat. No.: B14509060
CAS No.: 62707-32-8
M. Wt: 420.5 g/mol
InChI Key: AUDMRICZYLEONM-UHFFFAOYSA-N
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Description

3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline moiety fused with a benzoquinoline structure, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming increasingly popular . These methods not only improve efficiency but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes involved in cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate stands out due to its unique fusion of quinoline and benzoquinoline structures. This fusion enhances its chemical stability and broadens its range of applications in various fields .

Properties

CAS No.

62707-32-8

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

3-methylbutyl 3-quinolin-2-ylbenzo[f]quinoline-1-carboxylate

InChI

InChI=1S/C28H24N2O2/c1-18(2)15-16-32-28(31)22-17-26(24-13-12-20-8-4-6-10-23(20)29-24)30-25-14-11-19-7-3-5-9-21(19)27(22)25/h3-14,17-18H,15-16H2,1-2H3

InChI Key

AUDMRICZYLEONM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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